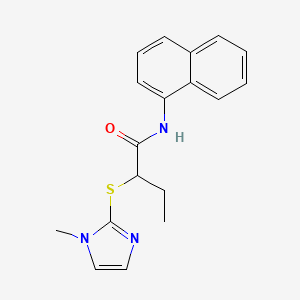
2-(1-methylimidazol-2-yl)sulfanyl-N-naphthalen-1-ylbutanamide
概要
説明
2-(1-methylimidazol-2-yl)sulfanyl-N-naphthalen-1-ylbutanamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfanyl group, and a naphthyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methylimidazol-2-yl)sulfanyl-N-naphthalen-1-ylbutanamide typically involves multiple steps, starting with the preparation of the imidazole derivative. One common method involves the methylation of imidazole using methanol in the presence of an acid catalyst . The resulting 1-methylimidazole is then reacted with a suitable thiol to introduce the sulfanyl group.
The next step involves the coupling of the sulfanyl-imidazole derivative with a naphthyl butanamide precursor. This can be achieved through a nucleophilic substitution reaction, where the sulfanyl group acts as a nucleophile, attacking the electrophilic carbon of the naphthyl butanamide . The reaction conditions typically require a base such as sodium hydroxide and an appropriate solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(1-methylimidazol-2-yl)sulfanyl-N-naphthalen-1-ylbutanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Functionalized naphthyl derivatives.
科学的研究の応用
2-(1-methylimidazol-2-yl)sulfanyl-N-naphthalen-1-ylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-(1-methylimidazol-2-yl)sulfanyl-N-naphthalen-1-ylbutanamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. The sulfanyl group can undergo redox reactions, modulating the oxidative state of biological systems . Additionally, the naphthyl group can interact with hydrophobic pockets in proteins, affecting their function and stability .
類似化合物との比較
Similar Compounds
2-(1-methylimidazol-2-yl)sulfanyl-5-nitro-1,3-thiazole: Contains a thiazole ring instead of a naphthyl group.
1-methylimidazole: Lacks the sulfanyl and naphthyl groups, making it a simpler structure.
Bis(1-methylimidazol-2-yl)ketone: Features two imidazole rings and is used in coordination chemistry.
Uniqueness
2-(1-methylimidazol-2-yl)sulfanyl-N-naphthalen-1-ylbutanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the naphthyl group enhances its hydrophobic interactions, while the sulfanyl group provides redox activity, making it a versatile compound for various applications.
特性
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanyl-N-naphthalen-1-ylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-3-16(23-18-19-11-12-21(18)2)17(22)20-15-10-6-8-13-7-4-5-9-14(13)15/h4-12,16H,3H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHWASJQXLXOIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC2=CC=CC=C21)SC3=NC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 3-BROMOBENZOATE](/img/structure/B3918977.png)
![N-[(E)-{4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3918982.png)
![N'-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-4-methylbenzenesulfonohydrazide](/img/structure/B3918990.png)
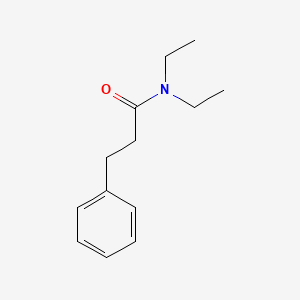
![5-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3919005.png)
![N'-[(3-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B3919013.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(2-ethoxybenzyl)-3-piperidinyl]propanamide](/img/structure/B3919021.png)
![(2Z)-2-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3919036.png)
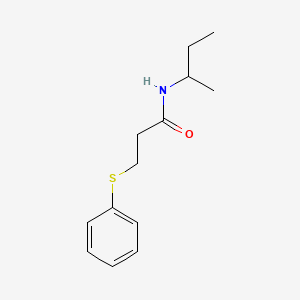
![(5E)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3919064.png)
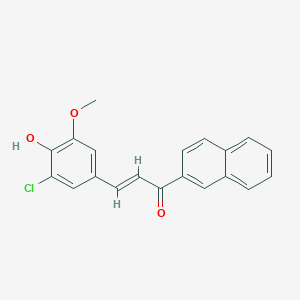
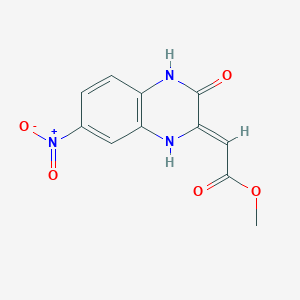
![3-benzyl-5-{3-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3919082.png)
![[(E)-[1-oxo-1-(2,4,6-trimethylphenyl)butan-2-ylidene]amino] 3,4,5-trimethoxybenzoate](/img/structure/B3919086.png)
